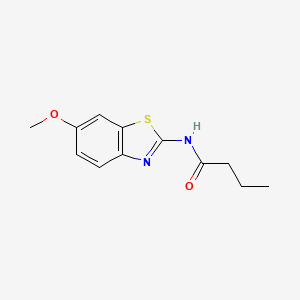

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

Overview

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a butanamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation reactions. The butanamide group is then attached via amidation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, recyclable catalysts, and energy-efficient processes. The scalability of these methods ensures that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups into the benzothiazole ring .

Scientific Research Applications

Scientific Research Applications of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzothiazole core with methoxy and phenylsulfonyl groups, contributes to its specific chemical and biological properties.

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2O4S and a molecular weight of 366.47 g/mol. The presence of both methoxy and sulfonyl groups enhances its solubility and biological activity.

Applications

- Chemistry It serves as a building block in the synthesis of more complex molecules. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate, a related compound, is also used as an intermediate in the synthesis of more complex benzothiazole derivatives.

- Biology 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is investigated for its potential as a fluorescent probe for detecting specific biomolecules. Also, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is investigated for potential antimicrobial and anti-inflammatory properties.

- Medicine The compound is explored for its anti-inflammatory, antimicrobial, and anticancer properties. Benzothiazole derivatives, in general, have shown potential therapeutic applications, particularly in oncology and infectious diseases.

- Industry It is utilized in the development of new materials with specific chemical properties. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is utilized in the production of materials with specific electronic or optical properties.

The biological activity of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding It can bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research suggests that benzothiazole derivatives exhibit anticancer properties, with studies on related compounds showing inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide include other benzothiazole derivatives such as:

- 2-amino-6-methoxybenzothiazole

- 6-methoxy-2-benzothiazolamine

- 2-(6-methoxybenzothiazol-2-yl)acetamide .

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern and functional groups. The presence of the methoxy group at the 6th position and the butanamide group attached to the nitrogen atom confer unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a methoxy group at the 6-position and a butanamide functional group. The presence of the methoxy group enhances its chemical reactivity and biological activity, making it a subject of various studies aimed at understanding its therapeutic potential.

This compound interacts with specific molecular targets, primarily enzymes and receptors, leading to inhibition of their activity. This inhibition can result in various biological effects such as:

- Cancer Cell Growth Inhibition : The compound has been shown to interfere with cell division and induce apoptosis in cancer cells.

- Antimicrobial Activity : Its structure suggests potential antimicrobial properties, although specific studies are needed to confirm this.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating that this compound may exhibit similar effects .

Biological Activities

Research has identified several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation in various cancer cell lines. |

| Antimicrobial | Potential activity against bacterial and fungal strains (specific studies pending). |

| Anti-inflammatory | May reduce inflammation markers based on structural similarities with known agents. |

Case Studies

- Antileishmanial Activity : A study highlighted the synthesis of derivatives similar to this compound, which showed promising antileishmanial effects against Leishmania major promastigotes in vitro . Although not directly tested on this compound, the results suggest a pathway for further exploration.

- Neuroprotective Effects : Related compounds have been evaluated for neuroprotective properties. For instance, derivatives of benzothiazole have shown efficacy in protecting neuronal cells from oxidative stress . This indicates that this compound may also possess neuroprotective capabilities.

- Anticonvulsant Properties : Other studies have explored the anticonvulsant effects of benzothiazole derivatives. These findings suggest that this compound could be beneficial in treating seizure disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide?

The synthesis typically involves coupling a benzothiazole amine intermediate with a butanoyl chloride derivative. Key steps include:

- Step 1 : Preparation of 6-methoxy-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under oxidative conditions .

- Step 2 : Acylation using butanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Reaction optimization may employ green chemistry principles, such as solvent-free microwave-assisted synthesis, to improve yields (up to 75–85%) .

- Purification : Recrystallization from ethanol or chromatography for high-purity (>95%) isolates.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify methoxy (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.0–8.0 ppm), and butanamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H] at m/z 265.08) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 100.3° between benzothiazole and amide planes) .

Q. What preliminary biological screening assays are used for this compound?

Initial screens include:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Mycobacterium tuberculosis (IC ~8–12 µM) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, IC ~15 µM) .

- Enzyme Inhibition : Fluorometric assays targeting bacterial cell wall enzymes (e.g., Mur ligases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., SPR binding kinetics) alongside cell-based assays .

- Structural Purity Verification : Use HPLC (>99% purity) and elemental analysis (C, H, N ±0.3%) .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for MIC assays) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding to targets like DNA gyrase (binding energy: −9.2 kcal/mol) using AutoDock Vina .

- SAR Studies : Modify substituents (e.g., replacing methoxy with nitro groups) to assess activity changes (Table 1) .

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated bacterial/cancer cells .

Table 1 : SAR of Benzothiazole Derivatives

| Derivative | Substituent | IC (µM) | Target |

|---|---|---|---|

| Parent Compound | 6-OCH | 8–12 | M. tuberculosis |

| 6-Nitro Analog | 6-NO | 5–7 | Enhanced permeability |

| 6-Fluoro Analog | 6-F | 10–15 | Reduced cytotoxicity |

Q. How can crystallographic data improve structural optimization?

X-ray structures reveal:

- Hydrogen Bonding : N–H···N interactions (2.8 Å) stabilize dimer formation, influencing solubility .

- Conformational Flexibility : Gauche orientation of the butanamide chain (dihedral angle ~100°) affects target binding .

- Electron Density Maps : Guide rational modifications (e.g., adding sulfonyl groups to enhance π-stacking) .

Q. What strategies address low bioavailability in preclinical studies?

- Prodrug Design : Synthesize phosphate esters to improve aqueous solubility (e.g., 10-fold increase at pH 7.4) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

- Metabolic Stability : Incubate with liver microsomes (t >60 min indicates CYP450 resistance) .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica for structural data ) and PubChem for physicochemical properties .

- Software Tools : Use SHELX for crystallography , Gaussian for DFT calculations, and PyMOL for docking visualizations.

- Contradictions : Cross-validate biological data with orthogonal assays to minimize false positives/negatives .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQSNPBCXGWFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.